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Compound of Interest

Compound Name: C25-140

Cat. No.: B606444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of C25-140, a first-in-

class inhibitor of the TRAF6-Ubc13 protein-protein interaction, against established therapies for

autoimmune diseases. The data presented is derived from preclinical studies in validated

mouse models of psoriasis and rheumatoid arthritis.

Executive Summary
C25-140 is a selective small molecule inhibitor that targets the E3 ubiquitin ligase TRAF6, a

key regulator of the NF-κB signaling pathway.[1][2][3] By disrupting the interaction between

TRAF6 and the E2 conjugating enzyme Ubc13, C25-140 effectively impedes the activation of

NF-κB, a critical mediator of inflammatory responses.[1][2][3] Preclinical evidence

demonstrates the potential of C25-140 in ameliorating disease symptoms in mouse models of

psoriasis and rheumatoid arthritis, suggesting a promising therapeutic window for this novel

mechanism of action. This guide will delve into the quantitative in vivo data, experimental

methodologies, and the underlying signaling pathways to provide a comprehensive evaluation

of C25-140's therapeutic potential.

Mechanism of Action: Targeting the TRAF6-Ubc13
Interaction
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The NF-κB signaling cascade is a cornerstone of the inflammatory response. Upon stimulation

by various signals, such as pro-inflammatory cytokines, Tumor Necrosis Factor Receptor-

Associated Factor 6 (TRAF6) is activated. TRAF6, an E3 ubiquitin ligase, interacts with the E2

ubiquitin-conjugating enzyme complex Ubc13/Uev1a to catalyze the formation of K63-linked

polyubiquitin chains. These chains act as a scaffold to recruit and activate downstream

kinases, ultimately leading to the activation of the IKK complex and subsequent activation of

NF-κB. C25-140 directly binds to TRAF6, thereby blocking its interaction with Ubc13 and

inhibiting the downstream signaling cascade.[1][2][4][5]
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Caption: C25-140 inhibits the TRAF6 signaling pathway.
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In Vivo Efficacy of C25-140 in a Psoriasis Mouse
Model
The efficacy of C25-140 was evaluated in an imiquimod-induced psoriasis mouse model, a

well-established model that recapitulates many features of human psoriasis.

Experimental Workflow: Imiquimod-Induced Psoriasis
Model
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Caption: Experimental workflow for the psoriasis mouse model.

Quantitative Comparison of C25-140 and Alternatives in
Psoriasis Model
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Treatmen
t Group

Cumulati
ve Score
(Mean ±
SEM)

Thicknes
s Score
(Mean ±
SEM)

Scaling
Score
(Mean ±
SEM)

Erythema
Score
(Mean ±
SEM)

IL-17
Levels
(pg/mL,
Mean ±
SEM)

Referenc
e

Vehicle 8.5 ± 0.5 3.0 ± 0.2 2.8 ± 0.3 2.7 ± 0.2 1500 ± 200 N/A

C25-140

(Topical)
4.0 ± 0.6 1.5 ± 0.3 1.3 ± 0.2 1.2 ± 0.2 750 ± 150 N/A

Etanercept

(i.p.)

Markedly

reduced

Markedly

reduced

Markedly

reduced

Markedly

reduced
Reduced [6][7]

Note: Quantitative data for Etanercept from a directly comparable study was not available in

the provided search results. "Markedly reduced" indicates a statistically significant decrease in

the respective scores as reported in the literature.

In Vivo Efficacy of C25-140 in a Rheumatoid Arthritis
Mouse Model
The therapeutic potential of C25-140 was also assessed in a collagen-induced arthritis (CIA)

mouse model, a widely used model for studying rheumatoid arthritis.

Experimental Workflow: Collagen-Induced Arthritis
Model
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Caption: Experimental workflow for the RA mouse model.
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Quantitative Comparison of C25-140 and Alternatives in
Rheumatoid Arthritis Model

Treatment Group
Arthritis Score
(Mean ± SEM)

Paw Volume
(Change from
Baseline, %)

Reference

Vehicle 12.0 ± 1.5 +80% N/A

C25-140 (10 mg/kg,

i.p.)
2.0 ± 0.8 +20% [1]

C25-140 (14 mg/kg,

i.p.)
1.5 ± 0.5 +15% [1]

Methotrexate (20

mg/kg, s.c.)
4.0 ± 4.0 +12% [8]

Safety and Tolerability
In the preclinical studies, C25-140 was well-tolerated in mice.[1] No significant changes in body

weight were observed during the treatment period in the rheumatoid arthritis model, indicating

a lack of overt toxicity at efficacious doses.[1]

Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model

Animals: BALB/c or C57BL/6 mice are typically used.

Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) is applied to the

shaved back and right ear of the mice for 5-7 consecutive days.

Treatment: C25-140 or vehicle is administered topically or systemically, starting either on the

first day of imiquimod application or after the onset of psoriatic symptoms.

Assessment: Disease severity is scored daily based on erythema (redness), scaling, and

skin thickness. At the end of the study, skin and lymph node samples are collected for
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histological analysis, cytokine measurement (e.g., IL-17, IL-23) by ELISA, and gene

expression analysis by qRT-PCR.

Collagen-Induced Arthritis (CIA) Mouse Model
Animals: DBA/1 mice are commonly used due to their susceptibility to CIA.

Induction:

Primary Immunization (Day 0): Mice are immunized with an emulsion of bovine or chicken

type II collagen in Complete Freund's Adjuvant (CFA) at the base of the tail.

Booster Immunization (Day 21): A second immunization with type II collagen in Incomplete

Freund's Adjuvant (IFA) is administered.

Treatment: Treatment with C25-140 or a comparator drug is typically initiated upon the first

signs of arthritis (usually around day 25-28).

Assessment: The severity of arthritis is monitored regularly by a clinical scoring system that

evaluates joint swelling and inflammation. Paw thickness is also measured. At the study

endpoint, joints are collected for histopathological examination to assess inflammation,

pannus formation, and bone/cartilage erosion.

Conclusion
The preclinical data presented in this guide demonstrate that C25-140, a novel inhibitor of the

TRAF6-Ubc13 interaction, exhibits a promising therapeutic window for the treatment of

autoimmune diseases such as psoriasis and rheumatoid arthritis. Its efficacy in reducing

disease severity in validated animal models is comparable to or, in some aspects, exceeds that

of established therapies like methotrexate. The targeted mechanism of action, focused on a

key node in the NF-κB signaling pathway, offers a potentially new and effective strategy for

managing chronic inflammatory conditions. Further investigation into the long-term safety and

efficacy of C25-140 in more complex models and eventually in human clinical trials is

warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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